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Compound of Interest

Compound Name: (E)-MS0019266

Cat. No.: B1676847 Get Quote

Disclaimer: The compound "(E)-MS0019266" could not be definitively identified in publicly

available scientific literature and chemical databases. It is presumed to be an internal,

proprietary, or otherwise non-publicly disclosed identifier. This guide will therefore focus on a

well-documented compound with a similar nomenclature, E7386, a novel oral anticancer agent.

The information presented herein is intended for researchers, scientists, and drug development

professionals.

Introduction to E7386
E7386 is a first-in-class, orally active small molecule inhibitor that targets the protein-protein

interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).

[1][2] This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway,

which is frequently dysregulated in various cancers.[2][3] By disrupting the β-catenin/CBP

complex, E7386 aims to suppress the transcription of Wnt target genes, thereby inhibiting

tumor growth and modulating the tumor microenvironment.[2][4]

Mechanism of Action: The Wnt/β-Catenin Signaling
Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult

tissue homeostasis. Its aberrant activation is a hallmark of many cancers. In the absence of a

Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and

proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading
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to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the

nucleus. There, it binds to TCF/LEF transcription factors and recruits co-activators like CBP to

initiate the transcription of target genes involved in proliferation, survival, and differentiation.

E7386 intervenes at this critical nuclear step by preventing the binding of β-catenin to CBP.[4]

This selective inhibition is intended to block the oncogenic functions of activated Wnt signaling.

However, some studies suggest that the mechanism of action of E7386 may extend beyond

specific CBP/β-catenin antagonism, potentially involving the integrated stress response.[5][6]
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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of E7386.

Comparative Performance Data
In Vitro Potency of CBP/β-Catenin Inhibitors
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Compound
Target
Interaction

Cell Line IC50 Citation(s)

E7386 β-catenin/CBP HEK293 0.0484 µmol/L [7]

E7386 β-catenin/CBP
ECC10 (gastric

cancer)
0.0147 µmol/L [7]

ICG-001 β-catenin/CBP HEK293 3.31 µmol/L [7]

C-82 β-catenin/CBP HEK293 0.356 µmol/L [7]

Preclinical In Vivo Efficacy of E7386
Animal Model Cancer Type Treatment Outcome Citation(s)

ECC10

Xenograft
Gastric Cancer E7386

Inhibition of

tumor growth
[2]

ApcMin/+ Mice
Intestinal

Polyposis
E7386

Suppression of

polyp formation
[2]

MMTV-Wnt1

Transgenic Mice

Mammary

Tumors
E7386 Antitumor activity [2]

MMTV-Wnt1

Transgenic Mice

Mammary

Tumors

E7386 + anti-PD-

1 antibody

Synergistic

antitumor activity
[2]

RAG and BNL

Syngeneic

Models

Various

E7386 +

Lenvatinib + anti-

PD-1

Enhanced tumor

regression
[8]

Clinical Trial Data for E7386
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Trial ID Phase Indication Status
Key
Findings/En
dpoints

Citation(s)

NCT0383370

0
Phase 1

Advanced

Solid Tumors
Ongoing

Recommend

ed Phase 2

dose

determined

as 120 mg

BID. Most

common

treatment-

related

adverse

events were

nausea and

vomiting.

[9]

NCT0400879

7
Phase 1b/2

Hepatocellula

r Carcinoma
Ongoing

Evaluating

E7386 in

combination

with

Lenvatinib.

[6]

Study 201 Phase 1b/2 Solid Tumors Initiated

E7386 in

combination

with

Pembrolizum

ab.

[10]

Experimental Protocols
TCF/LEF Reporter Assay
This assay is a standard method to quantify the activity of the Wnt/β-catenin signaling pathway.

Cell Culture and Seeding: HEK293 or other suitable cells are cultured in DMEM

supplemented with 10% FBS.[6] Cells are seeded into 96-well plates at a density that allows

for approximately 90% confluency at the time of transfection.[5]
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Transfection: Cells are co-transfected with a TCF/LEF luciferase reporter vector and a

constitutively expressing Renilla luciferase vector (as an internal control for transfection

efficiency).[5] Transfection reagents like Lipofectamine 2000 are commonly used.[9]

Treatment: After transfection (typically 24 hours), cells are treated with the test compound

(e.g., E7386) at various concentrations.[6] Wnt signaling is often activated using LiCl or

Wnt3a-conditioned media.[11]

Luciferase Assay: Approximately 48 hours after transfection, cell lysates are prepared, and

firefly and Renilla luciferase activities are measured using a luminometer and a dual-

luciferase assay system.[5]

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to

account for variations in transfection efficiency. The fold change in reporter activity relative to

a vehicle control is then calculated.
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Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.
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In Vivo Animal Models
This model is used to study Wnt-driven mammary tumorigenesis.

Animals: MMTV-Wnt1 transgenic mice, which express the Wnt1 oncogene under the control

of the mouse mammary tumor virus promoter, are used.[2][12]

Tumor Monitoring: Mice are monitored regularly for tumor development. Tumor size is

measured with calipers.[2]

Treatment: Once tumors reach a specified size, mice are randomized into treatment and

control groups. E7386 is administered orally.[2]

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for

histological and molecular analysis (e.g., IHC, RNA sequencing).[2]

This model recapitulates familial adenomatous polyposis, a human hereditary colorectal cancer

syndrome.

Animals: ApcMin/+ mice, which have a heterozygous germline mutation in the Apc gene, are

used.[2][13]

Treatment: Treatment with E7386 is initiated at a specified age.

Endpoint Analysis: At the end of the study, the entire intestinal tract is removed, and the

number and size of polyps are quantified under a dissecting microscope.[13]

This model is used to assess the efficacy of a compound on human tumors.

Cell Culture: Human cancer cells (e.g., ECC10) are cultured in vitro.[2]

Implantation: A specific number of cells are suspended in a suitable medium (e.g., Matrigel)

and injected subcutaneously into immunodeficient mice.[14]

Tumor Growth and Treatment: Once tumors are established, mice are randomized and

treated with E7386 or a vehicle control.[2]
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Endpoint Analysis: Tumor volume is monitored throughout the study. At the end of the study,

tumors are excised for further analysis.[2]
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Caption: General workflow for a xenograft mouse model study.

Conclusion
E7386 is a promising oral inhibitor of the Wnt/β-catenin signaling pathway with demonstrated

preclinical efficacy in various cancer models. Clinical trials are currently underway to evaluate

its safety and efficacy in patients with advanced solid tumors, both as a monotherapy and in

combination with other anticancer agents. While E7386 shows greater in vitro potency

compared to earlier generation CBP/β-catenin inhibitors like ICG-001, further research is

needed to fully elucidate its mechanism of action and clinical potential. The experimental

protocols and comparative data presented in this guide provide a valuable resource for

researchers in the field of cancer drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5061497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5061497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3903585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3903585/
https://www.jax.org/strain/002870
https://pmc.ncbi.nlm.nih.gov/articles/PMC4469837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4469837/
https://www.bio-techne.com/resources/protocols-troubleshooting/improving-take-and-growth-of-mouse-xenografts-with-cultrex-bme
https://www.bio-techne.com/resources/protocols-troubleshooting/improving-take-and-growth-of-mouse-xenografts-with-cultrex-bme
https://www.benchchem.com/product/b1676847#meta-analysis-of-studies-using-e-ms0019266
https://www.benchchem.com/product/b1676847#meta-analysis-of-studies-using-e-ms0019266
https://www.benchchem.com/product/b1676847#meta-analysis-of-studies-using-e-ms0019266
https://www.benchchem.com/product/b1676847#meta-analysis-of-studies-using-e-ms0019266
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676847?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

